molecular formula C10H14ClF2N B1458065 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride CAS No. 1864057-20-4

1-(2,5-Difluorophenyl)butan-1-amine hydrochloride

Cat. No.: B1458065
CAS No.: 1864057-20-4
M. Wt: 221.67 g/mol
InChI Key: GNTGKNUZITWJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClF2N and its molecular weight is 221.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • Aminolysis Reactions : The compound plays a role in aminolysis reactions, particularly when the amino group in the reagent is sterically unshielded. This is significant in the context of solvent properties and reaction mediums characterized by high dielectric permittivity. The reactions with sterically shielded amines involve alcoholysis where the amine serves as a base catalyst, demonstrating the compound's utility in nuanced chemical synthesis processes (Novakov et al., 2017).

Biomedical Research

  • Development of Mini Libraries for Bioassays : The compound has been utilized in constructing mini libraries via solution-phase synthesis. It was involved in coupling reactions with core amino compounds and carboxylic acids, forming amide bonds. These mini libraries were promptly screened using MTT assays, highlighting the compound's role in facilitating rapid drug discovery and cytotoxicity testing (Chiang et al., 2009).

Material Science and Engineering

  • Crystal Structure Analysis : Derivatives of the compound have been synthesized and characterized through various methods, including FTIR and NMR spectroscopy, and single crystal X-ray diffraction. This detailed structural analysis underlines the compound's relevance in the field of material sciences, particularly in understanding crystal packing and molecular interactions (Jebas et al., 2013).

Polymer Science

  • Synthesis of Conducting Polymers : The compound is involved in the synthesis of electronically conducting organic copolymers. It contributes to the creation of key precursor compounds, crucial for the production of functionalized polymers. This signifies its importance in the development of materials with specific electrical properties (Schweiger et al., 2000).

Properties

IUPAC Name

1-(2,5-difluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-2-3-10(13)8-6-7(11)4-5-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTGKNUZITWJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.